molecular formula C17H14N2O6 B4540161 2-[(2-furylmethyl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

2-[(2-furylmethyl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Cat. No. B4540161
M. Wt: 342.30 g/mol
InChI Key: FFIRLLGJLICKOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves sequential reactions and palladium-catalyzed processes. For instance, the synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones from amino acid methyl esters and indole-2-ylmethyl acetates showcases a methodology that may parallel the synthesis approach for our target compound, employing sequential reactions under basic conditions for cyclization (Goggiamani et al., 2023). Similarly, the versatile synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters through palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols underlines the synthetic flexibility and complexity associated with indole derivatives (Gabriele et al., 2008).

Molecular Structure Analysis

The structural determination of related compounds, such as the crystal and molecular structure of methyl(±)-2-((1R,3R)-3-{2-[(3S)-1-ethyl-3-hydroxy-2-oxo-2,3-dihydro-1H-3-indolyl]acetyl}-2,2-dimethylcyclobutyl) acetate, provides insights into the conformational preferences and spatial orientation of similar complex molecules (Makaev et al., 2006).

Chemical Reactions and Properties

The reactivity of the compound may be mirrored by the oxidative coupling of indoles with ethyl 2-(disubstituted amino)acetates to achieve indolylglycine derivatives, demonstrating a method for introducing amino functionalities into indole frameworks (Xu et al., 2012).

properties

IUPAC Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] 2-(2,3-dioxoindol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6/c20-14(18-8-11-4-3-7-24-11)10-25-15(21)9-19-13-6-2-1-5-12(13)16(22)17(19)23/h1-7H,8-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIRLLGJLICKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)OCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-furylmethyl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
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2-[(2-furylmethyl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
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2-[(2-furylmethyl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
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2-[(2-furylmethyl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
Reactant of Route 5
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2-[(2-furylmethyl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
Reactant of Route 6
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2-[(2-furylmethyl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

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